molecular formula C11H11ClN4O2 B4606841 N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide

N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B4606841
M. Wt: 266.68 g/mol
InChI Key: XBLDWUTWKKXKER-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with 1H-1,2,4-triazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-chlorophenoxy)ethyl)acetamide
  • N-[2-(2-chlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride
  • N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride

Uniqueness

N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This compound’s ability to interact with various molecular targets makes it a versatile tool in scientific research.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c12-8-3-1-2-4-9(8)18-6-5-13-11(17)10-14-7-15-16-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLDWUTWKKXKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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